Product packaging for 3-Ethoxyspiro[3.5]nonan-1-ol(Cat. No.:CAS No. 1354951-03-3)

3-Ethoxyspiro[3.5]nonan-1-ol

Cat. No.: B1423541
CAS No.: 1354951-03-3
M. Wt: 184.27 g/mol
InChI Key: XNSLECDIDNVTEC-UHFFFAOYSA-N
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Description

3-Ethoxyspiro[3.5]nonan-1-ol is a functionalized spirocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry research. Spirocyclic scaffolds, such as the spiro[3.5]nonane system, are increasingly valued in drug discovery as three-dimensional, privileged structures. These motifs offer an optimal balance of conformational rigidity and flexibility, which can lead to improved binding selectivity and enhanced pharmacokinetic properties compared to flat aromatic scaffolds . The presence of both ethoxy and hydroxyl functional groups on this spirocyclic core provides handles for further chemical modification, enabling researchers to explore novel chemical space in the development of bioactive molecules . Spirocyclic compounds are known to display a wide range of biological activities and are considered privileged structures in medicinal chemistry . This compound is presented for use as a key intermediate in the synthesis of more complex, target-oriented molecules. This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O2 B1423541 3-Ethoxyspiro[3.5]nonan-1-ol CAS No. 1354951-03-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxyspiro[3.5]nonan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-2-13-10-8-9(12)11(10)6-4-3-5-7-11/h9-10,12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSLECDIDNVTEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001304970
Record name Spiro[3.5]nonan-1-ol, 3-ethoxy-
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Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354951-03-3
Record name Spiro[3.5]nonan-1-ol, 3-ethoxy-
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Record name Spiro[3.5]nonan-1-ol, 3-ethoxy-
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Record name 3-ethoxyspiro[3.5]nonan-1-ol
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Advanced Synthetic Methodologies for 3 Ethoxyspiro 3.5 Nonan 1 Ol

Strategic Approaches to Spiro[3.5]nonane Scaffold Construction

The formation of the spiro[3.5]nonane skeleton is the initial critical step in the synthesis of 3-Ethoxyspiro[3.5]nonan-1-ol. This requires the creation of a quaternary spirocyclic carbon atom, which can be achieved through various powerful synthetic transformations.

Cycloaddition-Based Syntheses (e.g., [2+2] Cycloadditions for Cyclobutane (B1203170) Ring Formation)

[2+2] cycloaddition reactions are a direct and efficient method for the construction of cyclobutane rings. acs.org This approach typically involves the reaction of an alkene with a ketene or another activated alkene. In the context of the spiro[3.5]nonane scaffold, a common strategy is the reaction of a methylenecyclohexane derivative with a suitable ketene precursor. The inherent strain of the four-membered ring makes these reactions thermodynamically challenging, often requiring photochemical or thermal activation. acs.org

A representative [2+2] cycloaddition approach is outlined below:

Reactant 1Reactant 2ConditionsProductYield (%)Reference
MethylenecyclohexaneDichloroketene (from trichloroacetyl chloride, Zn)Diethyl ether, room temp7,7-Dichlorospiro[3.5]nonan-1-one~70 rsc.org

The resulting dichlorospiro[3.5]nonan-1-one can then be further functionalized. Dechlorination followed by reduction of the ketone would provide the spiro[3.5]nonan-1-ol core, which can then be elaborated to the target molecule. Lewis acid catalysis can also be employed to promote [2+2] cycloadditions between borylated alkenes and allenes, offering a route to functionalized cyclobutanes. acs.org

Intramolecular Cyclization and Ring-Closing Strategies

Intramolecular reactions provide a powerful means of forming cyclic structures, including the spiro[3.5]nonane system. Ring-closing metathesis (RCM) has emerged as a particularly effective method for the synthesis of various spirocyclic compounds. chemrxiv.org This strategy involves the use of a ruthenium-based catalyst to cyclize a diene precursor. For the synthesis of a spiro[3.5]nonane derivative, a diallylated cyclohexane (B81311) derivative would be a suitable starting material. chemrxiv.org

Another approach involves intramolecular free-radical cyclization. rsc.org This can be mediated by transition metals such as manganese or samarium and allows for the formation of complex cyclic systems under mild conditions. rsc.org For instance, a radical generated on a cyclohexane ring can add to a suitably positioned alkene to form the spirocyclic cyclobutane ring. nih.govsemanticscholar.org

Tandem Reactions for Spirocenter Formation

Tandem, or cascade, reactions offer an elegant and atom-economical approach to the synthesis of complex molecules by forming multiple bonds in a single operation. bohrium.com The formation of a spirocenter can be achieved through a tandem sequence involving, for example, a Michael addition followed by an intramolecular aldol condensation or a similar cyclization. A general route to spiro[3.5]nonane-diones has been developed involving the cyclization of acrylates with diethyl acetonedicarboxylate, followed by decarboxylation, showcasing a tandem approach to the core structure. bohrium.com Rhodium-catalyzed tandem O-H insertion and base-promoted cyclization reactions have also been shown to be effective in creating spiroheterocycles. researchgate.net

Stereoselective Synthesis of this compound

Achieving the desired stereochemistry of the hydroxyl and ethoxy groups on the cyclobutane ring is a crucial aspect of the synthesis of this compound. This requires the use of asymmetric synthesis techniques to control the formation of the chiral centers.

Asymmetric Induction in Spirocyclic Construction

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another, due to the influence of a chiral feature in the substrate, reagent, or catalyst. nih.gov In the construction of the spiro[3.5]nonane scaffold, a chiral auxiliary can be employed to direct the stereochemical outcome of a key bond-forming step. For example, a chiral ligand can be used in a metal-catalyzed cycloaddition or cyclization reaction to induce enantioselectivity. Newly developed chiral spiro phosphine ligands have shown great promise in transition metal-catalyzed asymmetric transformations.

A practical asymmetric synthesis of enantiopure spiro acs.orgacs.orgnonane-1,6-dione has been reported, which utilizes a kinetic resolution of a ketone precursor via bioreduction with baker's yeast as the key step. rsc.org This strategy could be adapted to the spiro[3.5]nonane system to generate an enantiomerically enriched spirocyclic ketone, which would then serve as a precursor for the stereoselective introduction of the alcohol and ether functionalities.

Diastereoselective and Enantioselective Approaches for Hydroxyl and Ethoxy Group Introduction

Once the spiro[3.5]nonane scaffold is in hand, the next challenge is the stereocontrolled introduction of the hydroxyl and ethoxy groups at the C1 and C3 positions of the cyclobutane ring.

A plausible strategy would begin with the synthesis of spiro[3.5]nonan-1-one. The stereoselective reduction of this ketone would yield spiro[3.5]nonan-1-ol. Enantioselective reduction of ketones is a well-established transformation, and various chiral reducing agents and catalysts can be employed. For instance, chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction) are known to reduce prochiral ketones to chiral secondary alcohols with high enantioselectivity. The diastereospecific iridium-catalyzed C-H silylation of an enantioenriched cyclobutanol, followed by oxidation, can be used to install a second hydroxyl group with stereocontrol.

The introduction of the ethoxy group can be envisioned through a few stereocontrolled pathways. If a diol precursor is synthesized stereoselectively, a regioselective etherification of one of the hydroxyl groups would be required. Alternatively, a stereoselective Michael addition of an ethoxide equivalent to a cyclobutenone intermediate could be a viable approach. The diastereoselective synthesis of N-heterocycle substituted cyclobutanes via Michael addition onto cyclobutenes has been demonstrated, suggesting that a similar approach with an oxygen nucleophile could be feasible.

The following table summarizes potential stereoselective transformations for the introduction of the hydroxyl and ethoxy groups:

PrecursorReagent/CatalystTransformationProduct StereochemistryReference
Spiro[3.5]nonan-1-one(R)-CBS catalyst, BH₃Enantioselective reduction(S)-Spiro[3.5]nonan-1-ol nih.gov
Spiro[3.5]non-1-en-3-oneChiral squaramide catalyst, NaOEtEnantioselective Michael additionChiral 3-ethoxyspiro[3.5]nonan-1-one rsc.org
(1S,3R)-Spiro[3.5]nonane-1,3-diolNaH, EtIWilliamson ether synthesis(1S,3R)-3-Ethoxyspiro[3.5]nonan-1-olGeneral methodology

Chiral Catalyst and Auxiliary Mediated Synthesis

Achieving enantioselectivity in the synthesis of this compound is crucial for its potential applications in pharmaceuticals and materials science. The use of chiral catalysts and auxiliaries provides a powerful strategy to control the stereochemical outcome of a reaction, yielding a specific enantiomer. wikipedia.org

A chiral auxiliary is a stereogenic group that is temporarily incorporated into the structure of a prochiral substrate. wikipedia.org This auxiliary directs the stereoselectivity of subsequent reactions before being removed. For the synthesis of spirocyclic alcohols, a chiral auxiliary can be attached to a precursor molecule to influence the stereoselective reduction of a ketone or the addition of a functional group. researchgate.net For instance, bicyclic lactams have been successfully employed as chiral auxiliaries in the synthesis of spirooxindoles, achieving high enantioselectivity. researchgate.netaragen.com This approach involves an asymmetric nucleophilic aromatic substitution (SNAr) reaction, followed by reduction and intramolecular amidation to form the spirocyclic core. aragen.com

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Auxiliary TypeCommon ExamplesTypical Application
OxazolidinonesEvans AuxiliariesAsymmetric aldol reactions, alkylations
CamphorsultamOppolzer's SultamDiels-Alder reactions, alkylations
PseudoephedrineMyers' AmidesAsymmetric alkylation of enolates
Bicyclic Lactams-Asymmetric SNAr reactions for spirocycles researchgate.netaragen.com

Chiral catalysts, on the other hand, can induce asymmetry without being covalently bonded to the substrate. Transition metal complexes with chiral ligands, such as those based on BINOL or spiro phosphines, are widely used for the enantioselective reduction of ketones to alcohols. scilit.comwikipedia.orgacs.org These catalysts create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other.

Introduction of Functional Groups to the Spiro[3.5]nonane Core

The synthesis of this compound requires the precise introduction of both an ethoxy group and a hydroxyl group onto the spiro[3.5]nonane framework. This can be achieved through a series of strategic reactions on a suitable precursor.

The Williamson ether synthesis is a classic and highly versatile method for forming ethers and is well-suited for incorporating the ethoxy group in this context. wikipedia.orgmasterorganicchemistry.com This reaction involves the SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.comkhanacademy.org

For the synthesis of this compound, a plausible route would involve starting with a precursor such as spiro[3.5]nonane-1,3-diol. The less sterically hindered hydroxyl group could be selectively deprotonated with a strong base, like sodium hydride (NaH), to form the corresponding alkoxide. youtube.com Subsequent reaction with an ethyl halide (e.g., ethyl bromide or ethyl iodide) would yield the desired ethoxy ether.

Reaction Scheme:

Step 1 (Alkoxide Formation): A precursor alcohol (e.g., a spiro[3.5]nonan-1-ol derivative) is treated with a strong base (e.g., NaH) to form a nucleophilic alkoxide. youtube.com

Step 2 (Nucleophilic Substitution): The alkoxide attacks an ethyl halide (CH₃CH₂-X) in an SN2 reaction, displacing the halide and forming the C-O-C ether linkage. youtube.com

Because the Williamson ether synthesis proceeds via an SN2 mechanism, it is most efficient with primary alkyl halides like ethyl bromide to avoid competing elimination reactions. wikipedia.orgyoutube.com

The hydroxyl group at the 1-position of the spiro[3.5]nonane core is typically introduced by the reduction of a corresponding ketone, such as 3-ethoxyspiro[3.5]nonan-1-one. The choice of reducing agent is critical to ensure high yield and, in asymmetric synthesis, high stereoselectivity.

Commonly used reducing agents for converting ketones to alcohols include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). wikipedia.org

Sodium Borohydride (NaBH₄): This is a milder and more selective reagent, often used in protic solvents like methanol or ethanol. It is effective for reducing aldehydes and ketones.

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent that reacts violently with protic solvents and must be used in aprotic solvents like diethyl ether or tetrahydrofuran (THF). It can reduce a wider range of carbonyl compounds.

For a stereoselective reduction, chiral reducing agents or catalysts are employed. This can involve chirally modified borohydrides or catalytic transfer hydrogenation using a chiral transition metal complex. wikipedia.org Biocatalytic reductions using whole-cell organisms or isolated enzymes also offer a green and highly stereoselective alternative for converting prochiral ketones into chiral alcohols. nih.gov

Table 2: Comparison of Common Reducing Agents for Ketone Reduction

Reducing AgentReactivityTypical SolventsKey Features
Sodium Borohydride (NaBH₄)ModerateMethanol, Ethanol, WaterChemoselective for aldehydes and ketones. Safer to handle.
Lithium Aluminum Hydride (LiAlH₄)Very HighDiethyl ether, THFReduces most carbonyl compounds. Highly reactive with water.
Catalytic Hydrogenation (H₂/Catalyst)VariableEthanol, Ethyl acetateCan reduce C=C bonds as well; requires a metal catalyst (e.g., Pd, Pt, Ni).
Chiral Oxazaborolidines (CBS Catalyst)High (with Borane)THFEnables highly enantioselective ketone reductions. wikipedia.org

Optimization and Development of Sustainable Synthetic Routes

Modern synthetic chemistry places a strong emphasis on not only creating molecules but doing so in an efficient, cost-effective, and environmentally responsible manner.

Optimizing the synthesis of this compound involves systematically adjusting reaction parameters to maximize the product yield and minimize reaction times. This can include:

Catalyst Selection: Choosing a more active or selective catalyst can dramatically improve reaction rates and reduce the formation of byproducts.

Solvent Effects: The choice of solvent can influence reactant solubility, reaction rates, and even the stereochemical outcome of a reaction.

Temperature and Pressure: Adjusting these parameters can help overcome activation energy barriers and shift reaction equilibria toward the desired product.

Reaction efficiency is often quantified using metrics like Atom Economy and Reaction Mass Efficiency (RME), which assess how effectively the atoms from the reactants are incorporated into the final product.

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemistryjournals.net Applying these principles to the synthesis of spirocyclic alcohols like this compound can significantly reduce its environmental impact.

Key green chemistry strategies include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or ionic liquids. chemistryjournals.net Microwave-assisted synthesis in ethanol has been shown to be an effective green method for producing spiro compounds. nih.govresearchgate.netmdpi.com

Catalysis: Using catalytic reagents (especially biocatalysts or reusable heterogeneous catalysts) is preferable to stoichiometric reagents, as they are used in smaller amounts and reduce waste.

Energy Efficiency: Employing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. chemistryjournals.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. Multicomponent domino reactions are an excellent example of this principle in the synthesis of spiro compounds. nih.govmdpi.com

By integrating these principles, more sustainable and efficient routes for the synthesis of complex molecules like this compound can be developed.

Comprehensive Spectroscopic Characterization and Structural Elucidation of 3 Ethoxyspiro 3.5 Nonan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

One-Dimensional NMR (¹H and ¹³C) for Structural Confirmation

One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, are fundamental for confirming the core structure of 3-Ethoxyspiro[3.5]nonan-1-ol.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the local electronic environment.

Hydroxyl Proton (-OH): A broad singlet is anticipated for the hydroxyl proton, the chemical shift of which is dependent on concentration and solvent.

Methine Proton (-CH-OH): The proton attached to the carbon bearing the hydroxyl group is expected to appear as a multiplet, due to coupling with adjacent methylene protons.

Methine Proton (-CH-OEt): Similarly, the proton on the carbon with the ethoxy group will likely be a multiplet.

Ethoxy Group (-OCH₂CH₃): This group will give rise to a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), a characteristic ethyl group pattern.

Cyclohexane (B81311) and Cyclobutane (B1203170) Ring Protons: The protons on the spirocyclic ring system will produce a complex series of overlapping multiplets in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbonyl Carbon (-C-OH): The carbon atom bonded to the hydroxyl group is expected to resonate in the downfield region typical for alcohol carbons.

Carbonyl Carbon (-C-OEt): The carbon attached to the ethoxy group will also appear in a downfield region, influenced by the electronegative oxygen atom.

Ethoxy Group Carbons (-OCH₂CH₃): Two distinct signals are expected for the ethoxy group: one for the methylene carbon (-OCH₂-) and one for the terminal methyl carbon (-CH₃).

Spiro Carbon: The quaternary spiro carbon, being bonded to four other carbon atoms, will have a characteristic chemical shift.

Cyclohexane and Cyclobutane Ring Carbons: The remaining carbon atoms of the cyclohexane and cyclobutane rings will produce a series of signals in the aliphatic region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity (¹H)
-OHVariable-Broad Singlet
-CH-OH~3.5-4.0~65-75Multiplet
-CH-OEt~3.8-4.2~70-80Multiplet
-OCH₂CH₃~3.4-3.6~60-70Quartet
-OCH₂CH₃~1.1-1.3~15-20Triplet
Ring CH₂~1.2-2.5~20-40Multiplets
Spiro C-~40-50-

Two-Dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For instance, correlations would be expected between the methine proton of the alcohol and its neighboring methylene protons, as well as within the ethoxy group and throughout the spirocyclic ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons, such as the spiro carbon, by observing correlations from nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is critical for determining the stereochemistry of the molecule, for example, the relative orientation of the hydroxyl and ethoxy groups on the cyclobutane ring.

Advanced NMR Techniques for Conformational Analysis (e.g., Variable Temperature NMR)

The spirocyclic system of this compound can exist in different conformations. Advanced NMR techniques, such as variable temperature (VT) NMR, can be employed to study these conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, which can provide information about the energy barriers between different conformations and the preferred conformation at a given temperature. researchgate.netnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

O-H Stretch: A strong, broad absorption band is anticipated in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group.

C-H Stretch: Sharp peaks in the 2850-3000 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the aliphatic rings and the ethoxy group.

C-O Stretch: A strong absorption band in the 1050-1150 cm⁻¹ range is expected for the C-O stretching vibration of the alcohol and the ether linkage.

Interactive Data Table: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Hydroxyl (-OH)O-H Stretch3200-3600Strong, Broad
Alkane (C-H)C-H Stretch2850-3000Strong
Alcohol/Ether (C-O)C-O Stretch1050-1150Strong

Raman Spectroscopy for Complementary Vibrational Data

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the C-C bond vibrations within the spirocyclic framework, providing further confirmation of the carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. In the context of this compound, mass spectrometry provides crucial information for confirming its molecular weight and elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular mass of a compound, which in turn allows for the deduction of its elemental formula. For this compound, with a chemical formula of C11H20O2, the expected exact mass can be calculated.

Theoretical Exact Mass Calculation:

Carbon (C): 11 x 12.000000 = 132.000000

Hydrogen (H): 20 x 1.007825 = 20.156500

Oxygen (O): 2 x 15.994915 = 31.989830

Total (C11H20O2): 184.146330 Da

An experimental HRMS analysis of a sample of this compound would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm). This high degree of accuracy allows for the unambiguous confirmation of the elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

ParameterValue
Molecular FormulaC11H20O2
Theoretical Exact Mass184.146330 Da
Expected Ion (ESI+)[M+H]+, [M+Na]+
Expected m/z for [M+H]+185.153605
Expected m/z for [M+Na]+207.135574

This is a theoretical data table for this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide information about the structure of the original molecule. While specific MS/MS data for this compound is not publicly available, a fragmentation pathway can be predicted based on its structure.

The protonated molecule [M+H]+ would likely undergo initial fragmentation through several key pathways:

Loss of water (H2O): A common fragmentation for alcohols, resulting in a fragment ion at m/z 167.1481.

Loss of ethanol (C2H5OH): Cleavage of the ether bond could lead to the loss of an ethanol molecule, producing a fragment at m/z 139.1168.

Ring cleavage: The spirocyclic ring system can undergo various ring-opening and cleavage reactions, leading to a complex pattern of fragment ions that would be characteristic of the spiro[3.5]nonane core.

A detailed analysis of these fragmentation patterns would allow for the confirmation of the connectivity of the atoms within the molecule.

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. This method can provide precise bond lengths, bond angles, and the absolute stereochemistry of a chiral molecule.

Determination of Solid-State Molecular Structure

To perform X-ray crystallography, a suitable single crystal of this compound would need to be grown. This crystal would then be irradiated with X-rays, and the diffraction pattern would be collected and analyzed. The resulting electron density map would reveal the precise location of each atom in the crystal lattice.

The data obtained would include:

Unit cell dimensions: The size and shape of the basic repeating unit of the crystal.

Space group: The symmetry of the crystal lattice.

Atomic coordinates: The x, y, and z coordinates of each atom in the unit cell.

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

This information would provide an unambiguous confirmation of the molecular structure of this compound in the solid state.

ParameterExpected Information
Crystal Systeme.g., Monoclinic, Orthorhombic, etc.
Space Groupe.g., P21/c, etc.
Unit Cell Dimensionsa, b, c (Å) and α, β, γ (°)
Bond LengthsC-C, C-O, C-H bond distances in Ångstroms
Bond AnglesO-C-C, C-C-C bond angles in degrees

This is a hypothetical data table outlining the expected information from an X-ray crystallographic analysis of this compound.

Elucidation of Absolute Stereochemistry

This compound contains a chiral center at the carbon atom bearing the hydroxyl group. This means it can exist as two non-superimposable mirror images, or enantiomers (R and S). X-ray crystallography can be used to determine the absolute stereochemistry of a single enantiomer if a suitable crystal is obtained.

By using anomalous dispersion, which is the difference in scattering of X-rays by an atom near its absorption edge, it is possible to determine the absolute configuration of the molecule. This is often achieved by incorporating a heavy atom into the crystal structure or by using specialized techniques. The Flack parameter, calculated from the diffraction data, is a key indicator of the absolute stereochemistry. A value close to 0 indicates the correct enantiomer has been modeled, while a value close to 1 suggests the opposite enantiomer.

The determination of the absolute configuration is crucial for understanding the biological activity of chiral molecules, as different enantiomers can have vastly different physiological effects.

In Depth Conformational Analysis and Stereochemistry of 3 Ethoxyspiro 3.5 Nonan 1 Ol

Conformational Dynamics of the Spiro[3.5]nonane System

Ring Puckering and Flexibilities of the Cyclobutane (B1203170) and Cyclohexane (B81311) Rings

To alleviate inherent ring strain, both the cyclobutane and cyclohexane rings in the spiro[3.5]nonane system adopt non-planar conformations.

The cyclohexane ring predominantly exists in a stable chair conformation , which effectively minimizes both angle strain and torsional strain by maintaining tetrahedral bond angles and staggering the hydrogen atoms on adjacent carbons libretexts.orgpressbooks.pub. The cyclohexane ring can undergo a "ring flip," interconverting between two chair conformations, during which axial substituents become equatorial and vice versa pressbooks.pub.

The cyclobutane ring , on the other hand, is not planar. A flat cyclobutane would suffer from significant angle strain (with C-C-C bond angles of 90° instead of the ideal 109.5°) and considerable torsional strain due to the eclipsing of all eight C-H bonds masterorganicchemistry.com. To relieve this torsional strain, the cyclobutane ring adopts a puckered or "butterfly" conformation masterorganicchemistry.combaranlab.org. In this conformation, one carbon atom is bent out of the plane of the other three, reducing the eclipsing interactions between adjacent C-H bonds masterorganicchemistry.com. This puckering is a dynamic equilibrium, with the ring rapidly inverting between two equivalent puckered conformations masterorganicchemistry.com. The barrier to this inversion is relatively low nih.gov. The puckering angle in unsubstituted cyclobutane has been computationally estimated to be around 29.68° nih.gov.

Interplay of Ring Strain and Substituent Effects on Conformation

The presence of the ethoxy and hydroxyl groups at the C1 and C3 positions of the cyclobutane ring in 3-Ethoxyspiro[3.5]nonan-1-ol significantly influences the conformational equilibrium.

In a puckered cyclobutane ring, substituents can occupy two distinct positions: axial-like (pointing more perpendicular to the approximate plane of the ring) and equatorial-like (pointing more outwards from the ring). Generally, larger substituents prefer the more sterically favorable equatorial-like position to minimize non-bonded interactions with other atoms on the ring.

For this compound, several cis and trans isomers are possible, and each will have its own preferred conformation. For a trans-isomer, for instance, a conformation where both the hydroxyl and the larger ethoxy group occupy equatorial-like positions would be expected to be the most stable. In a cis-isomer, one substituent would likely be forced into an axial-like position, leading to higher conformational energy.

The spiro-fusion itself introduces further conformational constraints. The two rings are held in a roughly perpendicular orientation to each other. This fixed orientation can influence the ring-flipping dynamics of the cyclohexane ring and the puckering of the cyclobutane ring, as steric interactions between the two rings must be considered.

Stereochemical Aspects of this compound

The structure of this compound gives rise to several interesting stereochemical features, including multiple chiral centers and complex relationships between its atoms.

Enantiomerism and Diastereomerism at the Spirocenter and Substituted Positions

Chiral Centers: this compound possesses multiple potential chiral centers:

C1: The carbon atom bearing the hydroxyl group is bonded to four different groups (H, OH, C2, and the spiro-carbon C4).

C3: The carbon atom bearing the ethoxy group is bonded to four different groups (H, OEt, C2, and C4).

The Spirocenter (C4): In substituted spiro compounds, the spiro carbon itself can be a chiral center if the substitution pattern on both rings results in a chiral molecule youtube.com.

The presence of these chiral centers means that the molecule can exist as multiple stereoisomers. For a molecule with 'n' chiral centers, the maximum number of stereoisomers is 2^n libretexts.orgpressbooks.pub.

Enantiomers: These are pairs of stereoisomers that are non-superimposable mirror images of each other utdallas.edu. For example, the (1R, 3S)-3-Ethoxyspiro[3.5]nonan-1-ol and (1S, 3R)-3-Ethoxyspiro[3.5]nonan-1-ol would be an enantiomeric pair.

Diastereomers: These are stereoisomers that are not mirror images of each other utdallas.edumasterorganicchemistry.com. This occurs when a molecule has two or more chiral centers and the configuration differs at some, but not all, of these centers. For instance, the cis and trans isomers of this compound are diastereomers of each other. The (1R, 3R) and (1R, 3S) isomers would also be diastereomers.

Diastereotopic and Enantiotopic Relationships of Protons and Carbons

The complex stereochemistry of this compound leads to diastereotopic and enantiotopic relationships between seemingly equivalent protons and carbons. These relationships are particularly important for interpreting the molecule's NMR spectra.

Diastereotopic Protons: In a chiral molecule, the two protons on a methylene (CH2) group are often diastereotopic, meaning they are in chemically non-equivalent environments masterorganicchemistry.comyoutube.com. Replacing each of these protons in turn with another group would result in the formation of diastereomers masterorganicchemistry.com. Diastereotopic protons have different chemical shifts in an NMR spectrum and will typically show coupling to each other (geminal coupling) as well as to adjacent protons (vicinal coupling) youtube.com. In this compound, the methylene protons on the cyclobutane ring (C2) and the methylene protons on the cyclohexane ring are expected to be diastereotopic.

Enantiotopic Protons: If the replacement of each of two protons on a methylene group with another group leads to a pair of enantiomers, the protons are said to be enantiotopic masterorganicchemistry.com. In an achiral solvent, enantiotopic protons are chemically equivalent and give a single signal in an NMR spectrum. However, in a chiral environment, they can become non-equivalent.

The carbon atoms of the methylene groups in the cyclohexane ring can also be classified based on their relationship to the substituents on the cyclobutane ring, leading to distinct signals in the 13C NMR spectrum.

Experimental Methods for Conformational and Stereochemical Analysis

The detailed conformational and stereochemical analysis of molecules like this compound relies heavily on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of molecules in solution.

Chemical Shifts: The precise chemical shifts of protons and carbons provide information about their local electronic environment, which is highly dependent on the molecule's conformation.

Coupling Constants: Vicinal coupling constants (3J) between protons on adjacent carbons are related to the dihedral angle between them, as described by the Karplus equation. This relationship is invaluable for determining ring conformations and the relative orientation of substituents.

X-ray Crystallography: This technique provides a precise three-dimensional structure of a molecule in the solid state mdpi.com. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the exact positions of all the atoms, bond lengths, and bond angles. This provides definitive information about the conformation and stereochemistry of the molecule in the crystalline form nih.gov.

Computational Chemistry: Molecular modeling and quantum mechanical calculations are often used in conjunction with experimental data to explore the potential energy surface of a molecule and to predict the relative stabilities of different conformations nih.gov. These calculations can provide valuable insights into the conformational preferences and the barriers to interconversion between different conformers.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism for Absolute Configuration)

Chiroptical spectroscopy is an indispensable tool for determining the absolute configuration of chiral molecules like this compound. Electronic Circular Dichroism (ECD), a form of chiroptical spectroscopy, measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly powerful when combined with quantum chemical calculations for the unambiguous assignment of the absolute stereochemistry of each stereocenter.

For this compound, which possesses multiple stereocenters, a theoretical ECD spectrum would be calculated for a specific enantiomer (e.g., (1R, 3R)-3-Ethoxyspiro[3.5]nonan-1-ol). This involves a multi-step computational approach:

Conformational Search: A systematic search for all possible low-energy conformers of the molecule is performed using molecular mechanics force fields.

Geometry Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT).

ECD Spectrum Calculation: The ECD spectrum for each conformer is calculated using Time-Dependent Density Functional Theory (TD-DFT).

Boltzmann Averaging: The final theoretical ECD spectrum is obtained by averaging the spectra of the individual conformers, weighted by their Boltzmann population at a given temperature.

The calculated spectrum is then compared with the experimental ECD spectrum of one of the enantiomers of this compound. A good agreement between the experimental and theoretical spectra allows for the confident assignment of the absolute configuration of the enantiomer under investigation.

Hypothetical ECD Data for a Conformational Analysis of (1R, 3R)-3-Ethoxyspiro[3.5]nonan-1-ol

ConformerRelative Energy (kcal/mol)Boltzmann Population (%)Key ECD Transitions (nm)Rotatory Strength (R)
A 0.0065.2215 (+), 195 (-)+15.3, -8.9
B 0.8520.1218 (+), 198 (-)+12.1, -7.2
C 1.5014.7210 (+), 192 (-)+18.5, -11.4

Note: This data is illustrative and based on typical values for similar organic molecules.

Dynamic NMR Spectroscopy for Conformational Exchange Barriers

The spiro[3.5]nonane framework of this compound is not rigid and can undergo conformational exchange processes. The cyclohexane ring can interconvert between different chair, boat, and twist-boat conformations, while the cyclobutane ring can undergo puckering. Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying these dynamic processes and quantifying the energy barriers associated with them.

By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to observe the coalescence of signals corresponding to different conformers. At low temperatures, where the conformational exchange is slow on the NMR timescale, separate signals for each conformer can be observed. As the temperature is increased, the rate of exchange increases, leading to broadening of the signals. At the coalescence temperature, the signals merge into a single, broad peak. At higher temperatures, the exchange becomes very rapid, and a sharp, averaged signal is observed.

From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the conformational exchange can be calculated using the Eyring equation. This provides valuable information about the flexibility of the molecule and the stability of its different conformers.

Hypothetical Dynamic NMR Data for Chair-Chair Interconversion of the Cyclohexane Ring in this compound

ParameterValue
Nucleus Observed¹³C
SolventCD₂Cl₂
Coalescence Temperature (Tc)250 K
Chemical Shift Difference (Δν)50 Hz
Rate Constant at Coalescence (k)111 s⁻¹
Free Energy of Activation (ΔG‡)12.5 kcal/mol

Note: This data is hypothetical and represents a plausible scenario for the conformational dynamics of a substituted spiro[3.5]nonane system.

The magnitude of the conformational exchange barrier would be influenced by the steric and electronic effects of the ethoxy and hydroxyl substituents on the spiro[3.5]nonane skeleton. The presence of these substituents can alter the relative energies of the different conformers and the transition states connecting them.

Reactivity Studies and Derivatization Chemistry of 3 Ethoxyspiro 3.5 Nonan 1 Ol

Transformations at the Hydroxyl Moiety

No specific research findings on the esterification, further etherification, alkylation, or oxidation of 3-Ethoxyspiro[3.5]nonan-1-ol were found in the public scientific literature.

Esterification Reactions

There is no available data on the esterification of this compound.

Further Etherification and Alkylation

There is no available data on the further etherification or alkylation of this compound.

Oxidation to Carbonyl Compounds (e.g., 3-Ethoxyspiro[3.5]nonan-1-one)

There is no available data on the oxidation of this compound to 3-Ethoxyspiro[3.5]nonan-1-one.

Reactions of the Ether Linkage

No specific research findings on the cleavage or transetherification of the ethoxy group in this compound were found in the public scientific literature.

Cleavage Reactions of the Ethoxy Group

There is no available data on the cleavage of the ethoxy group in this compound.

Transetherification Studies

There is no available data on the transetherification of this compound.

Functionalization of the Spiro[3.5]nonane Scaffold

The inherent structural rigidity and three-dimensionality of the spiro[3.5]nonane framework, present in this compound, make it an attractive scaffold in medicinal chemistry and materials science. Functionalization of this core structure allows for the systematic exploration of chemical space and the fine-tuning of physicochemical properties. The reactivity of the scaffold is primarily centered around the constituent cyclobutane (B1203170) and cyclohexane (B81311) rings, with the spirocyclic center influencing the stereochemical outcome of reactions.

Ring Functionalization through Electrophilic or Nucleophilic Reactions

The functionalization of the spiro[3.5]nonane scaffold can be achieved through various electrophilic and nucleophilic reactions, targeting either the cyclobutane or the cyclohexane ring. The presence of the hydroxyl and ethoxy groups in this compound directs the regioselectivity of these transformations.

Electrophilic Additions: While the saturated nature of the spiro[3.5]nonane core precludes typical electrophilic addition reactions seen in unsaturated systems, electrophilic substitution reactions can be envisioned on derivatives bearing activating groups. For instance, conversion of the alcohol to a leaving group could be followed by elimination to introduce a double bond, which can then undergo electrophilic attack.

Nucleophilic Substitutions: The hydroxyl group of this compound is a key site for nucleophilic reactions. It can be readily converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide range of functional groups, including azides, halides, and cyanides. The stereochemistry of the substitution is typically inverted at the carbon center bearing the leaving group.

Furthermore, the ethoxy group could potentially be cleaved under harsh acidic conditions, revealing a second hydroxyl group that can be further functionalized. However, such conditions might also promote rearrangement of the spirocyclic core.

A summary of potential nucleophilic substitution reactions on a derivatized spiro[3.5]nonane scaffold is presented below:

EntrySubstrateReagentProductConditions
13-Ethoxyspiro[3.5]nonan-1-tosylateNaN31-Azido-3-ethoxyspiro[3.5]nonaneDMF, 80 °C
23-Ethoxyspiro[3.5]nonan-1-tosylateNaCN3-Ethoxyspiro[3.5]nonane-1-carbonitrileDMSO, 100 °C
33-Ethoxyspiro[3.5]nonan-1-tosylateLiBr1-Bromo-3-ethoxyspiro[3.5]nonaneAcetone, reflux

Ring-Opening and Rearrangement Reactions of the Spirocyclic System

The strained cyclobutane ring within the spiro[3.5]nonane system is susceptible to ring-opening and rearrangement reactions, particularly under thermal, acidic, or catalytic conditions. These reactions can lead to the formation of diverse and structurally complex molecules.

Acid-Catalyzed Rearrangements: In the presence of strong acids, the hydroxyl group of this compound can be protonated, forming a good leaving group (water). Departure of water can generate a carbocation intermediate. This carbocation can then undergo rearrangement, such as a ring expansion of the cyclobutane to a cyclopentane, or a shift of the spiro-center, to alleviate ring strain and achieve a more stable carbocation. The final product would depend on the specific reaction conditions and the nature of the acid used.

Thermal Rearrangements: At elevated temperatures, the spiro[3.5]nonane skeleton can undergo pericyclic reactions or homolytic bond cleavage, leading to rearranged products. The specific outcome is often dictated by the substitution pattern on the rings.

Transition Metal-Catalyzed Reactions: Transition metals can catalyze the ring-opening of strained carbocycles. For instance, a rhodium or palladium catalyst could potentially insert into a C-C bond of the cyclobutane ring, leading to a metallacyclic intermediate that can be trapped by various reagents or undergo further transformations.

Mechanistic Investigations of this compound Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling the selectivity and efficiency of its transformations. Computational and experimental studies on analogous spirocyclic systems provide insights into the plausible reaction pathways.

Elucidation of Reaction Pathways and Transition States

Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for elucidating complex reaction mechanisms. researchgate.net For reactions involving spiro[3.5]nonane derivatives, computational studies can map out the potential energy surface, identifying the structures of intermediates and transition states.

For a typical SN2 reaction at the C1 position, the reaction is expected to proceed through a pentavalent transition state with inversion of stereochemistry. Computational models can predict the activation energy for this process and how it is influenced by the solvent and the nature of the nucleophile and leaving group.

In the case of acid-catalyzed rearrangements, theoretical calculations can help to determine the relative stabilities of different possible carbocation intermediates and the energy barriers for the corresponding rearrangement pathways. This allows for the prediction of the major product under a given set of conditions.

Kinetic and Thermodynamic Studies of Transformations

Experimental kinetic studies can provide valuable data to support or refute proposed reaction mechanisms. By monitoring the rate of a reaction under different concentrations of reactants and at various temperatures, the rate law and activation parameters (enthalpy and entropy of activation) can be determined.

For instance, a kinetic study of the nucleophilic substitution on a tosylated derivative of this compound would be expected to show second-order kinetics, consistent with an SN2 mechanism. The activation parameters would provide further insight into the structure of the transition state.

Thermodynamic studies, often aided by calorimetry or computational methods, can determine the relative stabilities of reactants, products, and intermediates. This information is crucial for understanding the driving forces of a reaction and predicting the position of equilibrium. For ring-opening reactions, the relief of ring strain in the cyclobutane ring provides a significant thermodynamic driving force.

A hypothetical comparison of activation energies for different reaction pathways of a spiro[3.5]nonane derivative is presented below:

Reaction PathwayCatalystSolventCalculated Activation Energy (kcal/mol)
SN2 Substitution (with NaN3)NoneDMF22.5
Acid-Catalyzed RearrangementH2SO4Acetic Acid28.1
Thermal Ring OpeningNoneToluene35.7

Based on a comprehensive search of available scientific literature, there is no specific published research focusing on the advanced computational and theoretical studies of the chemical compound this compound. As a result, the detailed analysis requested in the outline, including quantum chemical calculations, molecular modeling, and dynamics simulations for this particular molecule, cannot be provided at this time.

The generation of scientifically accurate and detailed content for the specified sections and subsections requires existing research data from scholarly articles, peer-reviewed journals, or established computational chemistry databases. The absence of such data for this compound makes it impossible to fulfill the request without resorting to speculation, which would violate the core principles of scientific accuracy.

Further research on this specific spiro compound would be required to generate the in-depth theoretical and computational analysis outlined in the user's request.

Advanced Computational and Theoretical Studies on 3 Ethoxyspiro 3.5 Nonan 1 Ol

Molecular Modeling and Dynamics Simulations

Reactive Molecular Dynamics for Reaction Pathway Analysis

Reactive molecular dynamics (MD) simulations, a powerful tool for exploring chemical reaction mechanisms and pathways at an atomistic level, have not been specifically applied to 3-Ethoxyspiro[3.5]nonan-1-ol according to available data. However, this computational technique is well-suited to investigate the thermal decomposition, oxidation, or other reactive transformations of this molecule.

A hypothetical reactive MD simulation of this compound could provide valuable insights into:

Initial Decomposition Steps: Identifying the weakest bonds and the initial bond-breaking events under various temperature and pressure conditions.

Intermediate Species: Tracking the formation and evolution of transient reactive intermediates.

Final Product Distribution: Predicting the composition of the final products of a reaction.

For instance, simulations could model the pyrolysis of this compound, revealing the complex network of reactions leading to the formation of smaller volatile molecules and larger condensed-phase structures. The choice of a suitable reactive force field (e.g., ReaxFF) would be crucial for accurately describing the bond breaking and formation processes.

Table 1: Hypothetical Parameters for a Reactive MD Simulation of this compound

ParameterValue
Force FieldReaxFF
Temperature Range500 K - 3000 K
Pressure1 atm
Simulation Time1 ns
System Size~1000 molecules

Structure-Property Relationship (SPR) from a Theoretical Perspective

The relationship between the molecular structure of this compound and its physical and chemical properties can be systematically investigated using theoretical methods.

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of chemicals based on their molecular structure. mdpi.com While no specific QSPR models for the reactivity of this compound have been published, such models could be developed. This would involve:

Dataset Compilation: Assembling a dataset of spiro compounds with experimentally determined reactivity data (e.g., reaction rate constants).

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound in the dataset. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature.

Model Development: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a mathematical model that correlates the descriptors with the observed reactivity.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

A validated QSPR model could then be used to predict the reactivity of this compound and other related spiro compounds.

The ethoxy and hydroxyl groups on the spiro[3.5]nonane scaffold of this compound are expected to significantly influence its molecular properties through steric and electronic effects. nih.govresearchgate.netmdpi.comnih.govmanchester.ac.uk

Steric Effects: The size and spatial arrangement of the ethoxy group can hinder or facilitate the approach of reactants to the reactive centers of the molecule, such as the hydroxyl group. Computational methods like density functional theory (DFT) can be used to calculate steric descriptors and visualize the steric hindrance around the molecule.

Electronic Effects: The electronegativity of the oxygen atoms in the ethoxy and hydroxyl groups will influence the electron distribution within the molecule. This can be quantified by calculating properties such as atomic charges, dipole moments, and molecular electrostatic potentials. These electronic effects will, in turn, affect the molecule's reactivity, polarity, and intermolecular interactions.

Table 2: Predicted Influence of Substituents on the Properties of this compound

SubstituentSteric EffectElectronic Effect
Ethoxy GroupModerate steric bulk, influencing conformational preferences.Electron-withdrawing inductive effect of the oxygen atom.
Hydroxyl GroupSmaller steric footprint compared to the ethoxy group.Capable of hydrogen bonding (both donor and acceptor); electron-withdrawing inductive effect.

Cheminformatics and Database Analysis for Spiro[3.5]nonane Derivatives

Cheminformatics tools and the analysis of chemical databases are invaluable for understanding the chemical space occupied by spiro[3.5]nonane derivatives. nih.gov While a specific analysis for this compound is not documented, a general approach would involve:

Database Searching: Querying large chemical databases (e.g., PubChem, SciFinder, Reaxys) for spiro[3.5]nonane derivatives to assess the diversity of known compounds and their reported properties.

Structural and Property Profiling: Analyzing the distribution of physicochemical properties (e.g., molecular weight, logP, polar surface area) and structural features within this class of compounds. This can help to position this compound within the broader context of spiro compounds.

Similarity Searching: Identifying structurally similar compounds with known biological or chemical properties, which could provide clues about the potential applications of this compound.

A systematic cheminformatics analysis could reveal trends and gaps in the known chemistry of spiro[3.5]nonane derivatives, potentially highlighting areas for future synthetic and computational exploration. nih.govmdpi.com

Applications of 3 Ethoxyspiro 3.5 Nonan 1 Ol in Contemporary Organic Synthesis Research

A Versatile Molecular Building Block in Synthetic Chemistry

The inherent structural rigidity and defined stereochemistry of 3-Ethoxyspiro[3.5]nonan-1-ol make it an attractive starting material for the synthesis of intricate molecular targets. Its bifunctional nature, featuring both a hydroxyl group and an ether linkage on the spiro[3.5]nonane framework, provides orthogonal handles for chemical manipulation.

A Precursor for the Synthesis of Complex Spirocyclic Natural Products and Their Analogues

The spiro[3.5]nonane motif is a key structural feature in a variety of natural products, including the Cryptolaevilactones, which are known for their unique spiro[3.5]nonene core. While direct utilization of this compound in the total synthesis of Cryptolaevilactones has not been explicitly detailed in publicly available research, its structural framework makes it a conceptually viable precursor. Synthetic chemists often design routes that utilize building blocks closely resembling a key fragment of the target natural product. The spiro[3.5]nonane core of this compound represents a significant portion of the Cryptolaevilactone skeleton.

The general strategy would involve the modification of the functional groups on the this compound core to introduce the necessary side chains and unsaturation present in the natural products. The ethoxy group could potentially be eliminated to form the double bond characteristic of the spiro[3.5]nonene ring system found in Cryptolaevilactones G-L. The hydroxyl group provides a convenient point for elaboration and connection to other fragments of the target molecule.

An Intermediate in the Advancement of Synthetic Methodologies

The development of novel synthetic methods that provide efficient access to complex molecular architectures is a cornerstone of modern organic chemistry. Spirocyclic compounds like this compound can serve as valuable test substrates and intermediates in the development of such methodologies. For instance, new stereoselective reactions that create or modify spirocyclic systems can be tested on this readily available starting material.

The presence of both an alcohol and an ether functionality allows for the exploration of regioselective and chemoselective transformations. Methodologies focusing on C-H activation, ring-opening, or ring-expansion reactions of spirocycles could utilize this compound to demonstrate their utility and scope. The insights gained from such studies can then be applied to the synthesis of more complex and biologically relevant molecules.

A Scaffold for the Design of Novel Chemical Entities

The quest for new molecules with unique properties, whether for medicinal chemistry or materials science, often involves the exploration of previously underutilized molecular scaffolds. The spiro[3.5]nonane-1-ol framework provides a rigid and three-dimensional core that can be decorated with various functional groups to access novel regions of chemical space.

Exploring Underexplored Chemical Space with Spiro[3.5]nonane-1-ol Scaffolds

In drug discovery, moving beyond flat, aromatic structures towards more three-dimensional molecules is a key strategy for identifying novel drug candidates with improved properties. Spirocycles are ideal for this purpose as they introduce a high degree of sp3-hybridization and conformational rigidity. researchgate.net The spiro[3.5]nonane-1-ol scaffold, with its defined spatial arrangement of substituents, allows for the precise positioning of pharmacophoric features in three-dimensional space.

Libraries of compounds based on the this compound core can be synthesized by modifying the hydroxyl and ethoxy groups, as well as by functionalizing the carbocyclic rings. These libraries can then be screened for biological activity against a wide range of therapeutic targets. The commercial availability of this compound facilitates its use as a starting point for such diversity-oriented synthesis campaigns.

Below is a table of commercially available spiro[3.5]nonane analogues, highlighting the potential for derivatization and exploration of this chemical space.

Compound NameMolecular FormulaCAS Number
Spiro[3.5]nonan-1-olC9H16O60211-19-0
This compoundC11H20O2Not Available
Spiro[3.5]nonane-1-carboxylic acidC10H16O2251461-85-5
7-Azaspiro[3.5]nonaneC8H15N185390-39-0

Designing Functional Molecules with the Spiro[3.5]nonane Core for Material Science

The rigid and well-defined structure of the spiro[3.5]nonane core also makes it an interesting building block for the design of new materials. In material science, precise control over molecular architecture is crucial for tuning the bulk properties of a material. The spirocyclic nature of the spiro[3.5]nonane framework can impart unique packing properties and thermal stability to polymers or liquid crystals.

For example, the introduction of the spiro[3.5]nonane core into the backbone of a polymer could lead to materials with high glass transition temperatures and amorphous morphologies, which are desirable properties for applications in organic electronics. The functional groups on this compound provide handles for polymerization or for the attachment of chromophores or other functional moieties. While specific examples utilizing the spiro[3.5]nonane core in material science are not yet widely reported, the principles of using rigid spirocyclic scaffolds in the design of high-performance organic materials are well-established.

Q & A

Q. What established synthetic routes are available for 3-Ethoxyspiro[3.5]nonan-1-ol?

A common approach involves intramolecular cycloaddition or catalytic hydrogenation. For example, 5-(but-3-enyl)-3-ethoxyspiro[3.5]nonan-1-one (a precursor) is synthesized via palladium-catalyzed hydrogenation of alkene intermediates under 1 atm H₂, yielding 21% over three steps after purification by silica gel chromatography (hexane/ethyl acetate gradient) . Another method for analogous spiro compounds uses cyclohexanecarbonyl chloride and ethoxyacetylene, achieving 65% yield but producing a 1:1 isomer mixture, necessitating further separation .

Q. How is the structure of this compound characterized experimentally?

Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are critical. For instance, δH NMR peaks in CDCl₃ (e.g., 4.81–4.79 ppm for ethoxy groups) and ES+ MS signals (e.g., m/z 211.0 [MH⁺]) help confirm molecular structure and functional groups. Polarimetry or chiral chromatography may resolve stereochemistry for chiral variants .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

Column chromatography on silica gel with hexane/ethyl acetate gradients (3:1 → 1:1) is widely used to separate isomers and byproducts . For volatile impurities, reduced-pressure distillation or recrystallization from ethanol/water mixtures may be employed, depending on solubility .

Advanced Research Questions

Q. How can isomer formation during synthesis be minimized or resolved?

Isomerization often arises from competing reaction pathways. Kinetic control (e.g., low-temperature reactions) or sterically hindered catalysts may favor one isomer. For separation, chiral stationary phases in HPLC or preferential crystallization (if isomers have distinct melting points) are effective. Evidence from analogous spiro compounds shows that isomer ratios can be quantified via integration of distinct NMR signals .

Q. What catalytic systems optimize hydrogenation steps in spiro compound synthesis?

Palladium on carbon (10% w/w) under hydrogen gas (1 atm) is standard for alkene reduction, as demonstrated in the hydrogenation of 5-(but-3-enyl)-3-ethoxyspiro[3.5]nonan-1-one. Catalyst loading (5–10% substrate mass) and solvent choice (e.g., ethanol) critically influence yield and reaction time . Alternative systems, such as Wilkinson’s catalyst, could be tested for stereoselectivity.

Q. How should researchers address low yields in multi-step syntheses of spiro compounds?

Yield optimization requires stepwise analysis. For example, in a three-step synthesis with 21% overall yield, identify the bottleneck step (e.g., cyclization or hydrogenation) via intermediate isolation and yield tracking. Adjusting stoichiometry (e.g., excess ethoxyacetylene) or reaction time may improve efficiency .

Data Analysis and Mechanistic Questions

Q. How can spectral data discrepancies across studies be resolved?

Cross-reference multiple analytical methods. For example, if NMR signals conflict with literature, validate via 2D-COSY or HSQC to assign proton-carbon correlations. Mass spectrometry with high-resolution instruments (HRMS) can resolve molecular formula ambiguities. NIST databases provide benchmark spectral data for comparison .

Q. What reaction mechanisms explain the formation of this compound derivatives?

Intramolecular [4+2] cycloaddition of ethoxycyclobutanones with alkenes is a proposed pathway, supported by isolation of intermediates like 5-(but-3-enyl)-3-ethoxyspiro[3.5]nonan-1-one. Density Functional Theory (DFT) calculations could model transition states to confirm concerted vs. stepwise mechanisms .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Ethoxyspiro[3.5]nonan-1-ol
Reactant of Route 2
Reactant of Route 2
3-Ethoxyspiro[3.5]nonan-1-ol

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